molecular formula C16H17ClN4O3S B280082 ethyl 4-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate

ethyl 4-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate

Cat. No.: B280082
M. Wt: 380.8 g/mol
InChI Key: ZSSCCBXOZUYQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate, also known as CDDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the pyrazolone family of compounds and is known for its ability to inhibit the activity of certain enzymes in the body. In

Scientific Research Applications

Ethyl 4-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate has a wide range of potential applications in scientific research. It has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce the production of inflammatory cytokines in the body. Additionally, this compound has been studied for its potential as an anti-microbial agent, as it has been shown to have activity against a variety of bacterial and fungal pathogens.

Mechanism of Action

The mechanism of action of ethyl 4-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate is complex and involves the inhibition of several key enzymes in the body. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation. This compound has also been shown to inhibit the activity of histone deacetylase (HDAC), which is an enzyme that is involved in the regulation of gene expression. By inhibiting these enzymes, this compound is able to exert a wide range of biological effects in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. As an anti-cancer agent, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the metastatic potential of cancer cells. As an anti-inflammatory agent, this compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate in lab experiments is its well-characterized mechanism of action. Because the enzyme targets of this compound are well-known, it is possible to design experiments that specifically test the effects of this compound on these targets. Additionally, the synthesis method for this compound is well-established, making it easy to obtain high-quality, pure samples for use in experiments. One limitation of using this compound in lab experiments is its potential toxicity. Because this compound inhibits key enzymes in the body, it may have unintended effects on other biological processes. Therefore, careful dosing and monitoring is necessary to ensure that the results of experiments are not confounded by toxicity.

Future Directions

There are several potential future directions for research on ethyl 4-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate. One area of interest is the development of more selective inhibitors of COX-2 and HDAC, which may have fewer side effects than this compound. Additionally, there is interest in exploring the potential of this compound as a treatment for other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Finally, there is interest in exploring the potential of this compound as a treatment for bacterial and fungal infections, as it has shown activity against several pathogens in vitro.

Synthesis Methods

The synthesis of ethyl 4-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate involves a multi-step process that begins with the reaction of 4-chloro-1,3-dimethyl-5-pyrazolone with thiourea to form 4-chloro-1,3-dimethyl-5-mercapto-pyrazole. This is then reacted with ethyl 4-aminobenzoate in the presence of a catalyst to form the final product, this compound. The synthesis method has been optimized for high yield and purity, making it a reliable method for producing this compound for scientific research purposes.

Properties

Molecular Formula

C16H17ClN4O3S

Molecular Weight

380.8 g/mol

IUPAC Name

ethyl 4-[(4-chloro-2,5-dimethylpyrazole-3-carbonyl)carbamothioylamino]benzoate

InChI

InChI=1S/C16H17ClN4O3S/c1-4-24-15(23)10-5-7-11(8-6-10)18-16(25)19-14(22)13-12(17)9(2)20-21(13)3/h5-8H,4H2,1-3H3,(H2,18,19,22,25)

InChI Key

ZSSCCBXOZUYQRJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C(=NN2C)C)Cl

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C(=NN2C)C)Cl

Origin of Product

United States

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